molecular formula C15H19N3O2 B2840603 N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide CAS No. 1171994-18-5

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide

Cat. No. B2840603
CAS RN: 1171994-18-5
M. Wt: 273.336
InChI Key: LJSPKVIYEOEKOR-UHFFFAOYSA-N
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Description

The compound “N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The 3,4-dimethylbenzyl group suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with two methyl groups attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, the 3,4-dimethylbenzyl group, and the butyramide group would each contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place . The oxadiazole ring, in particular, is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Biological Activity

A study on the synthesis and cytotoxicity of bis-1,3,4-oxadiazoles and bis-pyrazoles derived from specific derivatives highlighted their in-vitro cytotoxic potential against various human cancer cell lines. The synthesized compounds underwent DNA binding studies, which suggest their potential for therapeutic applications in cancer treatment (Purohit, Prasad, & Mayur, 2011).

Another investigation focused on novel 1,3,4-oxadiazole analogues as potent antimicrobial and antitubercular agents. These compounds were synthesized and characterized for their drug-likeness and molecular properties, displaying pronounced activity against Mycobacterium tuberculosis, highlighting their potential as oral bioavailable drugs or leads (Ahsan et al., 2011).

Pharmacological Evaluation

Research on heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives evaluated their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study provides insight into the therapeutic potential of these compounds across various pharmacological activities (Faheem, 2018).

Insecticidal Activity and SAR

A study on the synthesis, insecticidal activity, and structure-activity relationship (SAR) of anthranilic diamides analogs containing 1,3,4-oxadiazole rings revealed that some compounds exhibited significant insecticidal activities against Plutella xylostella. This research suggests the potential of these compounds in developing new insecticidal agents (Qi et al., 2014).

Molecular Docking and Anticancer Activity

The discovery of a long-acting, peripherally selective inhibitor of catechol-O-methyltransferase (COMT) through the replacement of the pyrazole core with a 1,2,4-oxadiazole ring in novel nitrocatechol-substituted heterocycles indicates the importance of structural modification in enhancing the duration of COMT inhibition and reducing toxicity. This compound, currently under clinical evaluation for Parkinson's disease treatment, showcases the potential of oxadiazole derivatives in therapeutic applications (Kiss et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many oxadiazole derivatives have been studied for their potential biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, its potential biological activities, and its physical and chemical properties .

properties

IUPAC Name

N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-4-5-13(19)16-15-18-17-14(20-15)9-12-7-6-10(2)11(3)8-12/h6-8H,4-5,9H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSPKVIYEOEKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)CC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide

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